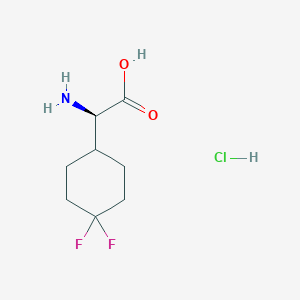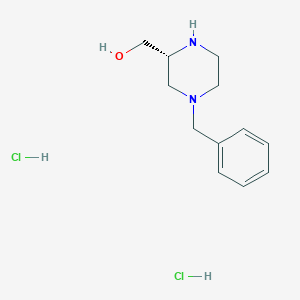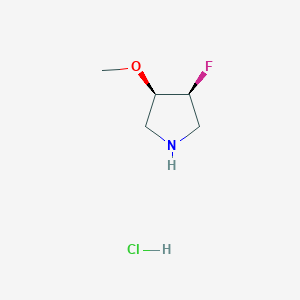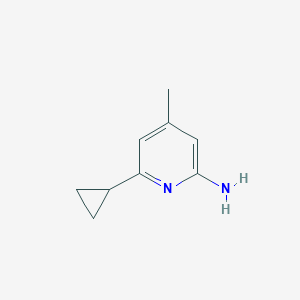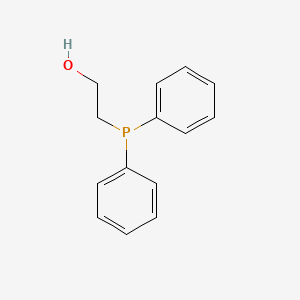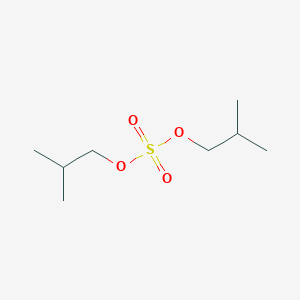
Bis(2-methylpropyl) sulfate
Vue d'ensemble
Description
Bis(2-methylpropyl) sulfate: is an organic compound that belongs to the class of sulfates. It is characterized by the presence of two 2-methylpropyl groups attached to a sulfate group. This compound is used in various chemical processes and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl) sulfate typically involves the reaction of 2-methylpropanol with sulfuric acid or a suitable sulfating agent. One common method is the reaction of 2-methylpropanol with sulfur trioxide or chlorosulfonic acid under controlled conditions to form the desired sulfate ester .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous processes involving the reaction of 2-methylpropanol with sulfur trioxide in the presence of a catalyst. The reaction is carried out in a reactor where the temperature and pressure are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-methylpropyl) sulfate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-methylpropanol and sulfuric acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 2-methylpropanol and sulfuric acid.
Substitution Reactions: Various substituted products depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: Bis(2-methylpropyl) sulfate is used as a reagent in organic synthesis, particularly in the preparation of other sulfate esters and as a sulfating agent .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfation on biological molecules and pathways. It is also used in the development of sulfated drugs and as a model compound for studying sulfate metabolism .
Industry: In industrial applications, this compound is used in the production of surfactants, detergents, and other chemical products. It is also used in the formulation of certain pharmaceuticals and personal care products .
Mécanisme D'action
The mechanism of action of bis(2-methylpropyl) sulfate involves its ability to act as a sulfating agent. It can transfer its sulfate group to other molecules, thereby modifying their chemical properties. This sulfation process can affect the solubility, reactivity, and biological activity of the target molecules. The molecular targets and pathways involved in its action depend on the specific application and the molecules being sulfated .
Comparaison Avec Des Composés Similaires
Bis(2-methylpropyl) ether: Similar in structure but lacks the sulfate group.
2-methylpropyl sulfate: Contains only one 2-methylpropyl group attached to the sulfate.
Diethyl sulfate: Another sulfate ester with ethyl groups instead of 2-methylpropyl groups.
Uniqueness: Bis(2-methylpropyl) sulfate is unique due to the presence of two 2-methylpropyl groups attached to the sulfate, which imparts specific chemical and physical properties. Its ability to act as a sulfating agent makes it valuable in various chemical and biological applications .
Propriétés
IUPAC Name |
bis(2-methylpropyl) sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLGPJLQZVPSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COS(=O)(=O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


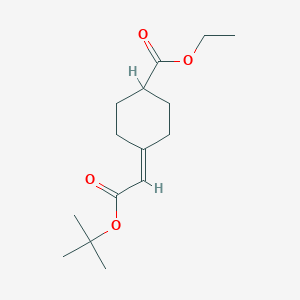
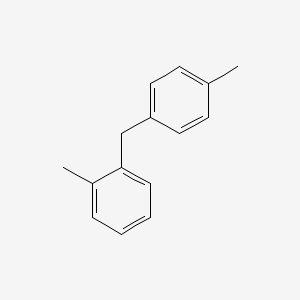
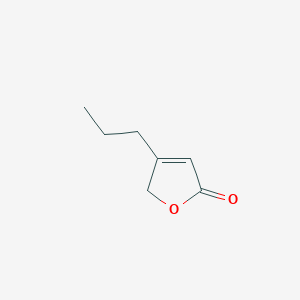
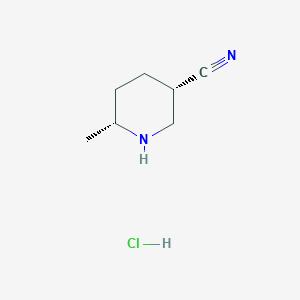
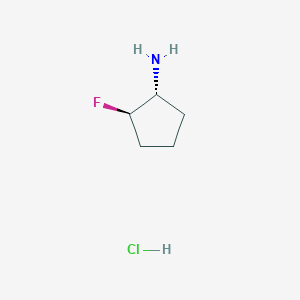
![ethyl 4-(5-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]carbamoyl}pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B3393296.png)
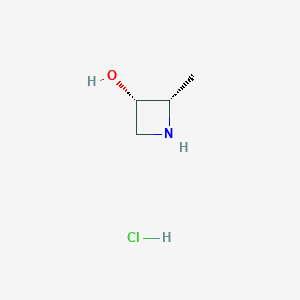
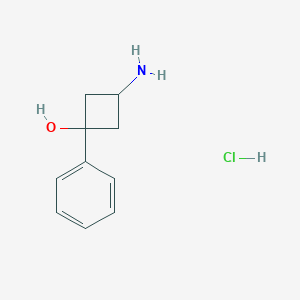
![tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid](/img/structure/B3393313.png)
